REACTION_CXSMILES
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P(Cl)(Cl)Cl.P(Br)(Br)Br.C(OCC)(=O)[CH2:10][C:11]([CH3:13])=[O:12].[CH2:18]=[CH:19][C:20](=[CH2:22])[CH3:21]>>[CH3:22][C:20](=[CH2:21])[CH2:19][CH2:18][CH2:10][C:11](=[O:12])[CH3:13]
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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P(Br)(Br)Br
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C(CC(=O)C)(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C=CC(C)=C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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CC(CCCC(C)=O)=C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |